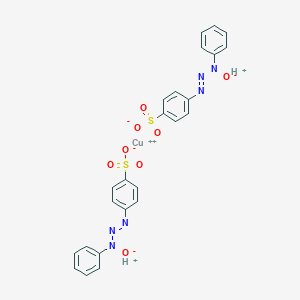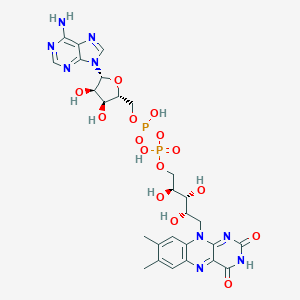
Modified fad
Übersicht
Beschreibung
The Modified Functional Attribute Diversity (MFAD) is a metric derived from the Functional Attribute Diversity (FAD) approach, which is used in biological sciences to measure the diversity of plant and animal communities based on functional traits . In the context of dietary diversity, the functional unit is defined as the nutritional components of the diet, and MFAD measures the variety of nutrients based on both the number of different food items, as well as the amount of each item present .
Synthesis Analysis
The synthesis of FAD nucleobase analogues has been reported using chemical and enzymatic methods with readily available starting materials achieved in 1-3 steps with moderate yields (10-51%) . Escherichia coli glutathione reductase can use these analogues to catalyse the reduction of glutathione .
Molecular Structure Analysis
The molecular structure of FAD has been studied extensively. For instance, the three-dimensional structure of fungus-derived glucose dehydrogenase using FAD as the cofactor has been reported . The overall structure is similar to that of fungal glucose oxidases (GOxs) reported till date .
Chemical Reactions Analysis
FAD plays a crucial role in various chemical reactions. For instance, it has been used to encapsulate the cofactor flavin adenine dinucleotide (FAD) using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization . Moreover, FAD, an essential cofactor in cellular metabolism, catalyses a wide range of redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of FAD have been studied in various contexts. For instance, when PEG diacid (PEG) interacts with the FAD molecule in aqueous solution, a chemical-physical change occurred .
Wissenschaftliche Forschungsanwendungen
Strain-Based Failure Assessment Diagram Applications : A study by Xiao, Liu, and Dai (2018) developed a modified strain-based FAD method using displacement of the outer boundary of the load to measure reference strain. This modification includes parameters reflecting defect size, component geometry, and material properties, making the assessment method more conservative and safer for engineering applications.
Assessment of Pipe Defects : Bouledroua, Meliani, and Pluvinage (2017) utilized a constraint-modified FAD to assess safety factors associated with various defects in pipes. This approach potentially reduces conservatism in assessments, showing the applicability of modified FADs in pipeline integrity evaluations (Bouledroua, Meliani, & Pluvinage, 2017).
Electropolymerized FAD as NADH Transducer : Karyakin et al. (2004) explored the use of electropolymerized FAD in mimicking enzyme activity, particularly for NADH oxidation. This study demonstrated the potential of poly(FAD) as an effective electrocatalyst, opening avenues in analytical chemistry for NADH detection (Karyakin, Ivanova, Revunova, & Karyakina, 2004).
FAD-Modified Zinc Oxide Films : Lin and Chen (2005) researched the preparation of FAD-modified zinc oxide films for investigating deposition processes and electrocatalytic properties. This study highlights the potential of FAD in enhancing electrochemical applications (Lin & Chen, 2005).
Electrochemical Sensing with FAD/Chitosan/CNT Nanocomposite : Kumar, Chen, and Chen (2010) demonstrated the use of a FAD/Chitosan/CNT nanocomposite modified electrode for H2O2 sensing. This highlights FAD's role in developing sensitive and stable biosensors (Kumar, Chen, & Chen, 2010).
Fish Aggregation Device (FAD) Research : Dempster and Taquet (2004) reviewed literature concerning FADs in fisheries, identifying research gaps and potential directions for ecological studies. This underscores the role of FADs in enhancing the understanding of pelagic ecosystems (Dempster & Taquet, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQXMAJTJZDQX-DZGRYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160743 | |
| Record name | Modified fad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |
CAS RN |
138663-53-3 | |
| Record name | Modified fad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modified fad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



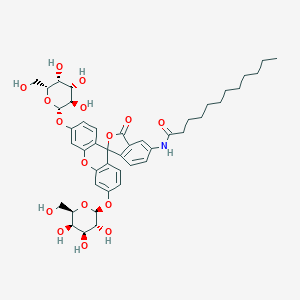
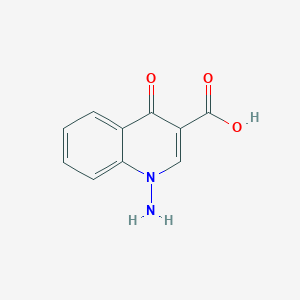
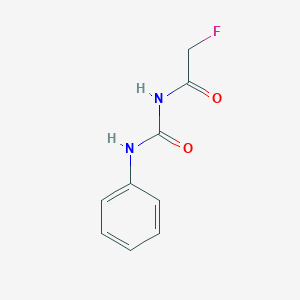
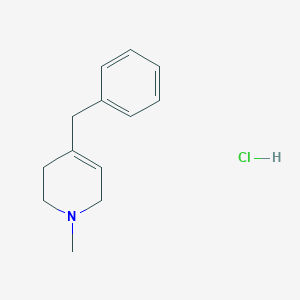
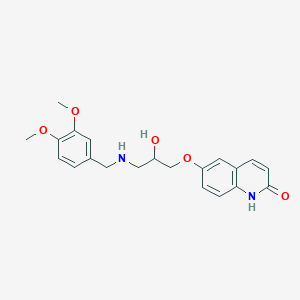
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

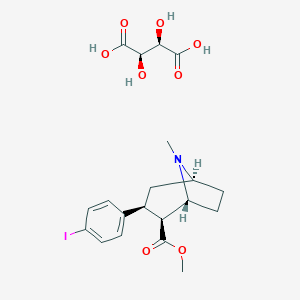
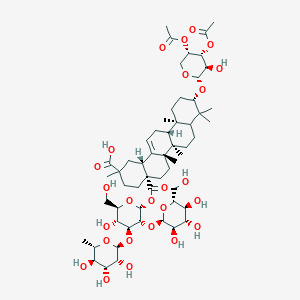
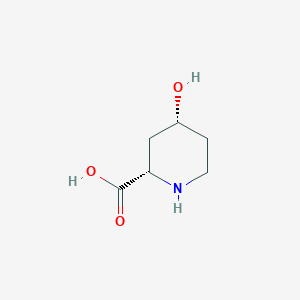


![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
